Calcium Silicate

Content Navigation

CAS Number

Product Name

IUPAC Name

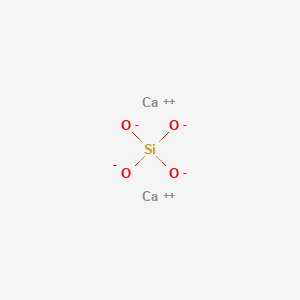

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: poor

0.01%

Canonical SMILES

Environmental Research:

- Acid Mine Drainage (AMD) Remediation: Calcium silicate plays a crucial role in treating acid mine drainage, a major environmental concern caused by abandoned mines. Its ability to neutralize acidity and precipitate heavy metals makes it a valuable tool for restoring contaminated water bodies. Studies have shown its effectiveness in raising pH, removing free hydrogen ions, and forming harmless precipitates with metals like iron and aluminum [].

Material Science Research:

- Development of Novel Materials: Calcium silicate's diverse properties, such as high thermal stability, good insulation, and flame retardancy, make it an interesting candidate for developing new materials with various applications. Research explores its potential in areas like heat-resistant coatings, ceramic composites, and fireproofing materials [, ].

Biomedical Research:

Drug Delivery Systems

The biocompatible and porous nature of calcium silicate has led to its investigation as a potential carrier for drug delivery. Research suggests its ability to slowly release drugs over time, making it suitable for controlled drug delivery applications [].

Bone Regeneration

Due to its similarity to the mineral component of bones, calcium silicate is being explored for its potential in bone regeneration research. Studies have shown its ability to stimulate bone cell growth and promote bone formation, suggesting its potential use in bone graft materials [].

Calcium silicate is an inorganic compound composed of calcium oxide and silicon dioxide, typically represented by the general formula . It can refer to various silicates of calcium, including larnite (), alite (), and wollastonite () among others. These compounds are characterized by their white, free-flowing powder form and are known for their strength, low toxicity, and affordability, making them essential components in construction materials like Portland cement .

The mechanism of action of dicalcium silicate depends on the specific application. Here are two examples:

- Bone Cement: In bone cement, dicalcium silicate reacts with body fluids to form a calcium silicate hydrate (CSH) gel. This gel fills the space between the implant and bone and promotes bone growth through a process called apatite formation.

- Acidity Neutralization: In acidic environments, dicalcium silicate acts as a buffer by consuming hydrogen ions (H⁺). This raises the pH and reduces the acidity of the environment [].

- Inhalation: Inhalation of dust particles may irritate the lungs.

- Skin and Eye Contact: Prolonged contact may cause skin or eye irritation.

- Hydration Reaction: When mixed with water, calcium silicate reacts to form calcium silicate hydrate, which is crucial for the strength of cement-based materials:where represents tricalcium silicate .

- Carbonation Reaction: In the presence of carbon dioxide, calcium silicate can react to form calcium carbonate and silica:This reaction is significant for applications in geologic carbon storage .

Calcium silicate exhibits biological activity that can influence various physiological processes. It has been shown to enhance the bioavailability of silicon in biological systems, which is essential for the structural integrity of connective tissues. Furthermore, it plays a role in bone regeneration and repair due to its osteoconductive properties, making it a candidate for use in bone grafts and tissue engineering .

Calcium silicate can be synthesized through several methods:

- Direct Reaction: Mixing calcium oxide with silica at high temperatures yields calcium silicate:

- Precipitation: Calcium silicate can also be produced by reacting soluble calcium salts with sodium silicate solutions under controlled conditions.

- Hydrothermal Synthesis: This method involves the reaction of calcium hydroxide with silica gel under high temperature and pressure to produce crystalline forms of calcium silicate.

- Sol-Gel Process: A more advanced technique that allows for the production of nanoscale calcium silicates by hydrolyzing metal alkoxides in solution .

Calcium silicate has a wide range of applications:

- Construction Materials: It is a key ingredient in Portland cement and contributes to the strength and durability of concrete.

- Insulation: Calcium silicate boards are used as thermal insulation materials due to their fire-resistant properties.

- Food Industry: It serves as an anti-caking agent in powdered foods and as a processing aid.

- Environmental Remediation: Used in treating acid mine drainage by neutralizing acidity and precipitating heavy metals .

Research on calcium silicate interactions focuses on its reactivity with various environmental factors. Studies indicate that its crystal structure significantly influences its reactivity with carbon dioxide, affecting fluid flow in subsurface applications such as geothermal energy extraction and carbon sequestration . Additionally, its interaction with water leads to the formation of calcium silicate hydrate, which plays a critical role in concrete strength development.

Several compounds share similarities with calcium silicate, each exhibiting unique properties:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Wollastonite | CaSiO₃ | Chain-structured; used in ceramics and glassmaking. |

| Larnite | Ca₂SiO₄ | Important for cement production; stable at high temperatures. |

| Alite | Ca₃SiO₅ | Major component of Portland cement; contributes to early strength. |

| Calcium Silicate Hydrate | C-S-H | Forms from hydration of cement; responsible for concrete strength. |

Calcium silicate stands out due to its versatility across various industries, particularly in construction and environmental applications, while also being less reactive than some other similar compounds under certain conditions .

Molecular Architecture and Nanostructural Organization

The molecular architecture of C-S-H has been extensively debated due to its variable stoichiometry (Ca/Si ratios ranging from 1.0 to 2.0) and amorphous character. State-of-the-art dynamic nuclear polarization-enhanced nuclear magnetic resonance (DNP-NMR) studies reveal a three-dimensional atomic structure featuring bridging interlayer calcium ions that stabilize hydrogen-bonding networks between silicate chains [3] [5]. These calcium ions occupy coordination sites with 6–7 oxygen atoms, forming polyhedral geometries that differ markedly from earlier models proposing under-coordinated calcium [4].

Atomistic simulations demonstrate that C-S-H adopts a defective tobermorite-like structure, where silicate chains exhibit varying degrees of polymerization (Fig. 1). The basal spacing of 14 Å corresponds to interlayer distances stabilized by water molecules and charge-balancing cations [4]. A breakthrough grand canonical Monte Carlo model predicts a density of 2.6 g/cm³ for C-S-H with Ca/Si = 1.7, reconciling long-standing discrepancies between experimental measurements [5]. This model incorporates:

- Silicate chain diversity: Monomers (Q⁰), dimers (Q¹), and pentamers (Q²) coexisting in dynamic equilibrium

- Calcium coordination: Sevenfold coordination dominating in interlayer regions

- Hydrogen bonding: Strong O-H···O interactions (2.5–2.8 Å) between silicate sheets

Table 1: Key structural parameters of C-S-H from experimental and computational studies

| Parameter | Neutron Scattering [5] | DNP-NMR [3] | Molecular Dynamics [4] |

|---|---|---|---|

| Ca/Si ratio | 1.65–1.75 | 1.7 | 1.4–1.8 |

| Basal spacing (Å) | 14.2 | 14.0 | 13.8–14.5 |

| Silicate polymerization | Q¹/Q² = 0.8 | Q² = 60% | Q¹/Q² = 1.2 |

| Density (g/cm³) | 2.6 | - | 2.55–2.65 |

Mesocrystalline Structure Formation Mechanisms

Bioinspired synthesis routes have unveiled pathways to engineer C-S-H mesocrystals with nacre-like organization. Through phage display screening, researchers identified polymers capable of directing the self-assembly of C-S-H nanoplatelets into aligned superstructures [6]. This process involves three critical stages:

- Nanoplatelet stabilization: Polycarboxylate ethers adsorb on nascent C-S-H nuclei, limiting lateral growth to <5 nm thickness

- Orientational ordering: Electrostatic repulsion between functionalized nanoplatelets induces parallel alignment

- Mesocrystal maturation: Osmotic pressure gradients drive interparticle condensation, forming continuous inorganic-organic lamellae

The resulting mesocrystals exhibit remarkable mechanical properties, with bending strengths reaching 80–100 MPa – comparable to nacre and exceeding traditional concrete by an order of magnitude [6]. This enhancement stems from crack deflection mechanisms at organic-inorganic interfaces and load transfer through aligned silicate sheets.

Multi-Step Nucleation Pathway Analysis

In situ X-ray scattering and calorimetry studies have delineated a non-classical nucleation pathway for C-S-H formation:

Stage 1: Ion association (0–10 min)

- Ca²⁺ and silicate monomers form pre-nucleation clusters (PNCs) with Ca/Si ≈ 1.2

- PNCs exhibit fractal dimensionality (Df = 2.3 ± 0.2) indicative of diffusion-limited aggregation

Stage 2: Proto-nucleus assembly (10–60 min)

- PNCs coalesce into 2–3 nm particles with incrystalline ordering

- Silicate chains undergo polymerization (Q¹ → Q² transition)

Stage 3: Phase maturation (>60 min)

- Ostwald ripening increases particle size to 5–10 nm

- Interparticle condensation forms percolated gel networks

Seeding with synthetic C-S-H nanoparticles accelerates hydration kinetics by bypassing the initial nucleation barrier, reducing induction period duration by 40–60% [2]. This strategy enables precise control over gel porosity and mechanical properties through seed size and dosage optimization.

Surface Termination and Interface Characteristics

Contrary to long-held assumptions of silicate-terminated surfaces, advanced atomic force microscopy and zeta potential measurements demonstrate that the (001) basal plane of C-S-H is predominantly calcium-terminated [1]. This surface configuration arises from:

- Preferential dissolution of silicate species during early hydration

- Thermodynamic stabilization through Ca²⁺ adsorption (0.8–1.2 Ca/nm²)

Table 2: Surface properties of C-S-H with varying Ca/Si ratios

| Ca/Si | Surface Charge (mV) | Hydroxide Adsorption (OH⁻/nm²) | Calcium Coverage (Ca²⁺/nm²) |

|---|---|---|---|

| 1.0 | -25 ± 3 | 2.1 ± 0.4 | 0.4 ± 0.1 |

| 1.5 | +15 ± 2 | 0.8 ± 0.2 | 1.0 ± 0.2 |

| 1.8 | +22 ± 3 | 0.5 ± 0.1 | 1.3 ± 0.3 |

The calcium termination creates a positively charged surface above pH 10.5, explaining C-S-H’s affinity for polycarboxylate superplasticizers through Ca²⁺-carboxyl coordination [1] [6]. Interface-sensitive nonlinear vibrational spectroscopy further reveals that surface hydroxyl groups exhibit three distinct hydrogen-bonding environments:

- Strongly bonded (O-H···O = 2.45 Å)

- Moderately bonded (O-H···O = 2.65 Å)

- Free hydroxyls (O-H···O > 3.0 Å)

Defective Clinotobermorite Identification in C-S-H Gel

High-resolution transmission electron microscopy (HRTEM) coupled with electron energy loss spectroscopy (EELS) has identified clinotobermorite-like domains within C-S-H gel [4]. These domains differ from classical tobermorite in three key aspects:

- Chain structure: Single silicate chains (dreierketten) rather than double chains

- Interlayer spacing: 11.3 Å vs. 14 Å in conventional tobermorite

- Defect chemistry: Vacancies at bridging tetrahedra (□/Si = 0.15–0.25)

The clinotobermorite model resolves long-standing inconsistencies in C-S-H’s calcium coordination chemistry. Each missing bridging tetrahedron introduces an interlayer calcium ion to maintain charge balance, leading to the empirical formula:

$$ \text{Ca}{4+\mathit{v}}(\text{Si}{6-\mathit{v}}\text{O}{17-\mathit{v}})(\text{OH})2\cdot(2+\mathit{v})\text{H}_2\text{O} $$

where $$\mathit{v}$$ represents vacant tetrahedral sites [4].

Defect-mediated properties:

- Mechanical: Vacancy concentration correlates with nanoindentation modulus (R² = 0.91)

- Thermal: Endothermic decomposition peaks shift by 40–60°C with varying □/Si

- Transport: Diffusion coefficients increase exponentially with □/Si (D ∝ e^{2.3□})

Nucleation and Growth Kinetics

The nucleation and growth of calcium silicate hydrate represents a complex multi-step process that fundamentally determines the properties and performance of cement-based materials. Understanding these kinetic mechanisms is crucial for controlling the formation of the primary binding phase in concrete and other cementitious systems.

Classical and Non-Classical Nucleation Theories

Classical Nucleation Theory Framework

Classical nucleation theory provides the foundational understanding of calcium silicate hydrate formation through thermodynamic principles. The theory describes nucleation as a process where the formation of a new phase occurs when the free energy barrier is overcome [1]. For calcium silicate hydrate, the critical supersaturation required for homogeneous nucleation typically exceeds σ = 10, with nucleation rates ranging from 10¹⁵-10¹⁶ m⁻³s⁻¹ [2]. The energy barrier for nucleation is expressed by the relationship ΔG* = 16πσ³/3(kₒT ln S)², where σ represents the interfacial tension and S denotes the supersaturation ratio [3].

Classical theory assumes spherical nuclei with bulk properties identical to the final crystalline phase, sharp interfaces, and relies on the capillary assumption for thermodynamic calculations [3]. However, experimental observations frequently deviate from classical predictions, particularly regarding nucleation rates and the morphology of forming phases [4].

Non-Classical Nucleation Pathways

Non-classical nucleation theory has emerged as a more comprehensive framework for understanding calcium silicate hydrate formation, acknowledging the existence of critical intermediate steps between ions in solution and the final crystalline phases [3] [5]. These pathways involve solute ion associates, dense liquid phases, amorphous intermediates, and nanoparticles as precursors to the final hydrate structure [5].

Recent investigations have identified prenucleation clusters as stable solute species that precede the formation of crystalline calcium silicate hydrate [6] [7]. These clusters, characterized by nanometer-scale dimensions and dynamic structures, serve as building blocks for subsequent hydrate precipitation [6]. The formation of calcium silicate hydrate through non-classical pathways involves at least two distinct steps: initial cluster formation and subsequent aggregation-induced crystallization [7].

Analytical ultracentrifugation and inductively coupled plasma spectroscopy have revealed that calcium silicate hydrate formation follows non-classical nucleation pathways associated with the formation of two types of prenucleation clusters [6]. These clusters are much larger than individual ions but nucleate through the formation of liquid precursor droplets with low density and high water content [6].

Primary Particle Formation and Aggregation

Primary Particle Characteristics

The formation of calcium silicate hydrate primary particles occurs through a multi-step process involving the aggregation of smaller molecular units. Recent atomistic simulations have identified the most stable clusters as encoding calcium silicate hydrate structural motifs, with a C₄S₄H₂ cluster identified as the basic building block [8] [9]. These primary particles typically range from 2-10 nanometers in size and exhibit defective tobermorite-like structures [10].

The primary particles demonstrate variable composition with calcium-to-silica ratios ranging from 0.8 to 2.0, depending on the synthesis conditions and chemical environment [10]. The particles maintain a quasi-layered nanoscale structure with ionic-covalent bonds and interlayer water interfaces that contribute to their stability and reactivity [3].

Aggregation Mechanisms

Primary particle aggregation follows multiple pathways depending on the chemical environment and supersaturation conditions. At low supersaturation levels (σ < 6), aggregation occurs primarily through surface-mediated processes involving heterogeneous nucleation on existing surfaces [2]. As supersaturation increases (σ > 10), homogeneous aggregation becomes dominant, leading to the formation of larger cluster assemblies [2].

The aggregation process involves the formation of elongated structures through the merger of silicate dimer-containing clusters [8] [9]. Upon dehydration, these aggregates develop into the characteristic calcium silicate hydrate basic building blocks that eventually crystallize into the final hydrate structure [8].

Molecular dynamics simulations have revealed that aggregation occurs through oriented attachment mechanisms, where individual primary particles align along preferred crystallographic directions [11]. The surface charge density of the particles plays a crucial role in determining the aggregate structures and their subsequent growth modes [11].

Influence of Supersaturation on Nucleation Pathways

Supersaturation-Dependent Mechanisms

The supersaturation level with respect to calcium silicate hydrate fundamentally determines the nucleation pathway and kinetics. At low supersaturation values (σ < 3), nucleation is thermodynamically unfavorable, and no significant hydrate formation occurs [2]. As supersaturation increases to the range of 3-6, heterogeneous nucleation becomes possible on favorable surfaces such as calcite or existing hydrate phases [2].

When supersaturation reaches intermediate levels (σ = 6-10), mixed nucleation pathways emerge, combining both heterogeneous and homogeneous mechanisms [2]. The transition between these pathways depends on the availability of nucleation sites and the kinetics of cluster formation [4]. At high supersaturation levels (σ > 15), non-classical pathways involving prenucleation clusters and dense liquid phases become dominant [2].

Kinetic Implications

The relationship between supersaturation and nucleation rate follows an exponential dependence, with nucleation rates increasing from 10¹⁴ m⁻³s⁻¹ at low supersaturation to 10¹⁸-10¹⁹ m⁻³s⁻¹ at high supersaturation [2]. This dramatic increase in nucleation density results in smaller average particle sizes and higher surface area materials [2].

The induction time for nucleation decreases exponentially with increasing supersaturation, ranging from several hours at low supersaturation to minutes at high supersaturation [2]. This relationship is crucial for controlling the timing of hydrate formation in practical applications [12].

Tricalcium Silicate Hydration Reactions

Tricalcium silicate hydration represents the most significant reaction in cement chemistry, contributing approximately 50-70% of the total hydrate formation in ordinary Portland cement systems [13]. The reaction proceeds through multiple stages involving dissolution, precipitation, and crystallization processes that collectively determine the final properties of the cement matrix.

Dissolution Processes

Mechanistic Framework

The dissolution of tricalcium silicate occurs through a complex series of reactions involving the breaking of calcium-oxygen bonds and the formation of hydrated species in solution [13] [14]. Recent ab initio molecular dynamics simulations have revealed that calcium dissolution follows distinct pathways depending on the coordination environment of the calcium sites [13].

Four distinct types of calcium sites have been identified in tricalcium silicate: surface Ca(1) with coordination number 6, surface Ca(2) with coordination number 7, bulk Ca(3) with coordination number 8, and defect Ca(4) with coordination number 5 [13]. Each site exhibits different dissolution rates and activation energies, with defect sites showing the highest dissolution rates at 10⁻⁸ mol/m²·s and the lowest activation energy of 20 kJ/mol [13].

Multi-Step Dissolution Process

The dissolution process requires two distinct stages for complete calcium ion release. In the first stage, calcium ions form new calcium-water bonds while breaking calcium-oxygen bonds with the silicate framework [15]. However, these initially dissolved calcium ions remain bound to water molecules that are absorbed by other undissolved calcium ions, forming a characteristic "ligand teeth" structure [15].

The second dissolution process involves the breaking of these ligand teeth structures, allowing calcium ions to achieve free movement in the aqueous phase [15]. This process can require timescales that are tens of thousands of times longer than the initial dissolution step, indicating the complex nature of the overall dissolution mechanism [15].

Water adsorption, proton exchange, and diffusion of water molecules into the surface layer significantly accelerate the calcium ion leaching process [13] [14]. The hydroxylation state of neighboring atoms serves as a key factor enabling calcium ion desorption, with highly hydroxylated sites showing preferential dissolution behavior [15].

Calcium Hydroxide Crystallization

Formation Mechanism

Calcium hydroxide crystallization represents a parallel reaction pathway during tricalcium silicate hydration, competing with calcium silicate hydrate formation for available calcium ions [16]. The crystallization process follows non-classical pathways involving prenucleation clusters, dense liquid precursors, and amorphous intermediates before stable crystal formation [16].

The crystallization sequence involves the formation of prenucleation clusters and dense liquid phases during the prenucleation stage, followed by the appearance of amorphous calcium hydroxide and metastable nanocrystalline calcium hydroxide in the postnucleation stage [16]. These intermediate phases precede the formation of stable calcium hydroxide crystals [16].

Kinetic Considerations

The crystallization kinetics of calcium hydroxide are significantly influenced by the presence of organic additives commonly used in cement formulations [16]. These additives affect the prenucleation stage through destabilization or stabilization of prenucleation clusters and promotion of dense liquid precursors [16]. The result is a significant delay in the onset of amorphous calcium hydroxide nucleation at high supersaturations [16].

The relationship between supersaturation and the final number and size of calcium hydroxide crystals exhibits an inverse relationship contrary to classical crystallization theory [16]. This unexpected behavior is explained by the fact that calcium hydroxide crystals nucleate after dissolution of the amorphous precursor phase, whose solubility determines the final crystal characteristics [16].

Calcium Silicate Hydrate Gel Precipitation Dynamics

Precipitation Mechanisms

The precipitation of calcium silicate hydrate gel represents the most complex aspect of tricalcium silicate hydration, involving the simultaneous occurrence of nucleation, growth, and aggregation processes [17] [18]. The precipitation occurs through out-of-equilibrium conditions where nano-scale colloidal hydrates form and aggregate to create the characteristic gel structure [17].

The precipitation process exhibits distinct acceleration and deceleration regimes that correspond to different microstructural development stages [17]. The acceleration phase is related to the formation of optimal local crystalline packing that allows large, elongated aggregates to grow under thermodynamic control [17]. The subsequent deceleration phase results from defects produced during precipitation that favor branching and gelation [17].

Morphological Development

The morphology of precipitating calcium silicate hydrate gel evolves through several distinct stages. Initially, globular structures develop with sizes around 50 nanometers, characterized as amorphous or poorly crystalline phases [19]. These globular particles subsequently transform into sheet-like morphologies through a process involving structural reorganization and dehydration [20].

The final gel structure consists of layered sheets with thicknesses of 5-8 nanometers, stacked coherently with layer-to-layer distances varying between 12.2 and 14 Angstroms [18]. The number of stacked layers correlates with the calcium-to-silica ratio, with higher ratios producing more extensively stacked structures [18].

Kinetic Controls

The precipitation kinetics are controlled by the interplay between supersaturation, nucleation density, and growth rates [21]. Steric repulsions induced by the pore solution chemistry significantly influence the precipitation kinetics and final gel structure [21]. These repulsive interactions result in delayed precipitation and percolation, leading to more open and branched microstructures [21].

The time-dependent nature of the precipitation process is captured by boundary nucleation and growth models that account for the spatial distribution of nucleation sites and the time-dependent growth rates [1]. These models successfully reproduce the experimental observations of acceleration and deceleration phases during calcium silicate hydrate formation [1].

Time-Dependent Growth Rate Models

The development of accurate time-dependent growth rate models is essential for predicting and controlling the formation kinetics of calcium silicate hydrate. These models must account for the complex interplay between nucleation, growth, and aggregation processes that occur simultaneously during hydration.

Boundary Nucleation and Growth Model

The boundary nucleation and growth model represents the most physically realistic approach for describing calcium silicate hydrate formation kinetics [22] [23]. This model assumes that nucleation occurs primarily on internal boundaries corresponding to the tricalcium silicate particle surfaces, more accurately approximating the actual hydration process than classical Avrami models [23].

The boundary nucleation model accounts for the important effect of powder surface area on hydration kinetics through the relationship α = 1 - exp(-kₚt^n), where α represents the degree of reaction, kₚ is the kinetic parameter, t is time, and n is the growth exponent [23]. Kinetic constants typically range from 6×10⁻⁷ to 7×10⁻⁶ s⁻¹, with growth exponents varying between 0.5 and 2.5 depending on the temperature and chemical environment [23].

Temperature-Dependent Kinetics

Temperature exerts a profound influence on the kinetics of calcium silicate hydrate formation, affecting both nucleation rates and growth mechanisms. The nucleation rate increases exponentially with temperature, with rate factors increasing from 0.1 at 10°C to 95.5 at 80°C [24]. Similarly, growth rate factors increase from 0.2 to 56.8 over the same temperature range [24].

The activation energy for calcium silicate hydrate formation decreases with increasing temperature, ranging from 58 kJ/mol at 10°C to 32 kJ/mol at 80°C [24]. This temperature dependence reflects changes in the dominant formation mechanisms, with higher temperatures favoring more efficient nucleation and growth pathways [24].

Multi-Scale Modeling Approaches

Advanced modeling approaches incorporate multiple length and time scales to capture the complexity of calcium silicate hydrate formation. These models consider the hierarchical organization from basic structural units at the nanometer scale to the final composite structure at the micrometer scale [3].

The models account for the evolution of morphology during formation, including the transition from individual particles to small clusters, large clusters, dense aggregates, and finally liquid-like phases as supersaturation increases [2]. This multi-scale approach enables prediction of not only the kinetics but also the final microstructural characteristics of the formed hydrate [3].

Heat Effects on Formation Kinetics

Temperature plays a crucial role in controlling the formation kinetics of calcium silicate hydrate, influencing every aspect from nucleation rates to final microstructural development. Understanding these thermal effects is essential for optimizing hydration processes and predicting performance under different environmental conditions.

Thermal Activation of Nucleation

The nucleation rate of calcium silicate hydrate exhibits strong temperature dependence, following Arrhenius-type behavior with activation energies typically ranging from 40-60 kJ/mol [24] [25]. At elevated temperatures, the increased thermal energy facilitates the formation of critical nuclei by providing the energy necessary to overcome nucleation barriers [24].

Experimental studies have demonstrated that increasing temperature from 25°C to 65°C significantly accelerates the nucleation process, with induction times decreasing from several hours to minutes [26]. The peak heat flow during hydration increases exponentially with temperature, reaching values exceeding 50 J/g·h at 80°C compared to approximately 2 J/g·h at 10°C [24].

Growth Rate Enhancement

Temperature elevation enhances the growth rate of calcium silicate hydrate through multiple mechanisms. Higher temperatures increase the mobility of ionic species, facilitating faster diffusion and reaction kinetics [24]. The growth rate factors increase dramatically with temperature, showing more than 250-fold enhancement between 10°C and 80°C [24].

The morphological development of calcium silicate hydrate is significantly influenced by temperature, with higher temperatures promoting the formation of more ordered structures [27]. In situ transmission electron microscopy studies have revealed that heating above 500°C causes rapid structural changes, including shrinkage and reorganization of the hydrate structure [27].

Thermal Stability and Degradation

The thermal stability of calcium silicate hydrate is limited, with significant structural changes occurring above 200°C [27]. The degradation process involves three distinct stages: an induction period below 200°C with minor morphological changes, a steady shrinkage period between 200-400°C, and a rapid degradation stage above 500°C [27].

During thermal treatment, the calcium-to-silica ratio decreases due to the migration of calcium ions from the hydrate structure to form calcium oxide precipitates [27]. This process is accompanied by dehydration and structural collapse, ultimately leading to the formation of metastable calcium silicate minerals above 800°C [27].

Physical Description

White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids

White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH]

Colorless, cream, or white odorless powder and pieces; [Materion Advanced Chemicals MSDS]

WHITE POWDER.

White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.)

White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.]

Color/Form

White, monoclinic crystals

White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/

2 g/cm³

2.9

Melting Point

1250-1500 °C

2804 °F

UNII

9W3UX8K5UQ

Related CAS

13983-17-0 (Ca(SiO3)

10193-36-9 (Parent)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 432 of 845 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 413 of 845 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (82.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): ... /IT/ HAS ANTACID & ADSORBENT PROPERTIES SIMILAR TO MAGNESIUM SILICATES.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

10034-77-2

Absorption Distribution and Excretion

Wikipedia

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Fragrance Ingredients

Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes

Cosmetics -> Bulking; Viscosity controlling; Pearlescent; Absorbent; Opacifying

Methods of Manufacturing

Occurs naturally in wollastonite as calcium metasilicate; combination of calcium ions (from limestone, dolomite, etc) and silicate ions (from silica).

Commercial calcium silicate sold for industrial use ... is prepared synthetically to control its absorbing power. The usual method of preparation is from lime and diatomaceous earth under carefully controlled conditions.

General Manufacturing Information

Utilities

Petrochemical Manufacturing

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

Rubber Product Manufacturing

Construction

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Petroleum Refineries

Paper Manufacturing

Transportation Equipment Manufacturing

Silicic acid, calcium salt: ACTIVE

Many different forms of calcium silicate are known. Among most common forms are CaSiO3, Ca2SiO4, and Ca3SiO5. ... Commercial calcium silicate sold for industrial use, such as Micro-cell and Silene, is prepared synthetically to control its absorbing power.

Synthetic wollastonite plays a limited role in the wollastonite industry where purity and performance are required. All known production of synthetic wollastonite is as powder grade.

Wollastonite was named after W.H. Wollaston, an English chemist and mineralogist. Natural wollastonite is an acicular (needle-like) calcium silicate mineral that occurs in triclinic and monoclinic varieties; these varieties are very difficult to distinguish from one another. ... Wollastonite consists of chains of indefinite length containing three Si04 tetrahedra per unit cell. The tetrahedra are joined apex to apex, and one is orientated with an edge parallel to the axis of the chain. These chains are paired; slight offsetting produces the different structural forms of the mineraI. Also within the mineraI structure are calcium atoms, which occur in octahedral coordination and alternate with layers composed of silica atoms between layers of oxygen atoms.

Naturally occurring wollastonite consists almost entirely of alpha-wollastonite. This low temperature form can be converted to the metastable beta-form, pseudowollastonite, by heating to temperatures of about 1120 °C. Pseudowollastonite, however, occurs rarely in pyrometamorphosed rocks. ... Wollastonite occurs in coarse-bladed masses and rarely shows good crystal form. Because of its unique cleavage properties, wollastonite breaks down during crushing and grinding into lath-like or needle-shaped particles (fibers) of varying acicularity. This particle morphology imparts high strength and is therefore of considerable importance in many applications. ... Wollastonite has a theoretical composition of 48.3% CaO and 51.7% Si02, although aluminium, iron, magnesium, manganese, potassium or sodium may partially substitute for calcium.

Varying proportions of CaO and SiO2

Analytic Laboratory Methods

NIOSH Method: 500. Analyte: Airborne particulate material. Matrix: Air. Procedure: Gravimetric (filter weight). For nuisance dusts this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 0.08 mg/sample and the recovery is not determined. Applicability: The working range is 3 to 20 mg/cu m for a 100 liter air sample. Interferences: Organic and volatile particulate matter may be removed by dry ashing. /Airborne particulate material/

NIOSH Method: 600. Analyte: Mass of respirable dust fraction. Matrix: Dust. Procedure: Gravimetric (filter weighing). For glycerin (filter weighing) this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 68 ug with 0.01 mg sensitivity balance and the recovery is not determined. Applicability: The method measures the mass concentration of any nonvolatile respirable dust. Interferences: Larger than respirable particles (over 10 um) have been found in some cases by microscopic analysis of cyclone filters. Heavy dust loadings, charged particles, fibers and water-saturated dusts also interfere with the cyclone's size-selective properties. /Mass of respirable dust fraction/

Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of calcium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 422.7 nm, the detection limit is 0.0031mg/l, with a sensitivity of 0.08 mg/l, at an optimum concentration range of 0.2-20 mg/l. /Calcium/

For more Analytic Laboratory Methods (Complete) data for Calcium silicate (8 total), please visit the HSDB record page.